molecular formula C7H6N4O3S B1463690 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 1283107-96-9

1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1463690
CAS No.: 1283107-96-9
M. Wt: 226.22 g/mol
InChI Key: UHHBVNANOJSTPD-UHFFFAOYSA-N
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Description

1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a synthetic hybrid molecule designed for advanced medicinal chemistry and drug discovery research. It combines a pyrimidine-2,4(1H,3H)-dione (uracil) scaffold with a 5-mercapto-1,3,4-oxadiazole ring, two heterocyclic systems with independently demonstrated biological significance. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in anticancer agent development, with derivatives reported to exhibit potent cytotoxic activity by functioning as apoptosis inducers and inhibitors of crucial enzymes such as thymidylate synthase and histone deacetylase (HDAC) . The incorporation of the mercapto group enhances the potential for molecular interaction with biological targets. The pyrimidine-2,4-dione core is a fundamental building block in nucleic acids and is present in various enzyme inhibitors, such as ecto-5'-nucleotidase (CD73), an emerging target in cancer immunotherapy . The strategic linkage of these two moieties creates a novel chemical entity with potential multi-target mechanisms of action. Researchers can investigate this compound as a potential inhibitor of various enzymatic pathways involved in cell proliferation . Its structure makes it a compelling candidate for probing structure-activity relationships in the development of therapeutics for oncology and other disease areas.

Properties

IUPAC Name

1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3S/c12-4-1-2-11(6(13)8-4)3-5-9-10-7(15)14-5/h1-2H,3H2,(H,10,15)(H,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHBVNANOJSTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Protocol

Step Reaction Description Conditions Yield (%) Key Observations
1 Hydrazinolysis of 1-carbethoxymethyluracils to form 1-acetylhydrazinouracils Microwave irradiation, 3 min, isopropyl alcohol 98-99 Quantitative conversion to hydrazides
2 Cyclization of 1-acetylhydrazinouracils with CS2 and KOH in ethanol Microwave irradiation, 3 min 96-99 Formation of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione derivatives (4a,b) confirmed by IR and NMR
3 Reaction of oxadiazole-thiol derivatives with hydrazine hydrate Reflux 6-9 h in ethanol (Method A) or microwave irradiation 3 min in isopropyl alcohol (Method B) 70-86 (Method A), 95-98 (Method B) Formation of 1-[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4(1H,3H)-diones (5a,b)

Notes on Microwave-Assisted Synthesis:
Microwave irradiation significantly reduces reaction times and improves yields and purity compared to conventional reflux methods, demonstrating a more efficient and greener synthetic approach.

Analytical Data Supporting the Synthesis

Compound Melting Point (°C) IR (KBr, cm⁻¹) ¹H-NMR (DMSO-d6, δ ppm) Mass Spectrometry (EI-MS) Elemental Analysis (Calcd. vs. Found)
This compound (4a) 220-222 2610 (SH) 4.45 (s, 2H, CH2), 6.66 (d, 1H, 5-H), 8.28 (d, 1H, 6-H), 11.00 (brs, NH), 13.05 (brs, SH) m/z 226 [M+] C 37.17/37.10; H 2.67/2.55; N 24.77/24.60
1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione (4b) 244-245 2555 (SH) 2.10 (s, 3H, CH3), 4.43 (s, 2H, CH2), 8.25 (s, 1H, 6-H), 11.06 (brs, NH), 13.11 (brs, SH) m/z 240 [M+] C 40.00/39.90; H 3.36/3.33; N 23.32/23.27

These data confirm the presence of the mercapto group (SH) and the methylene linkage, consistent with the target compound's structure.

Alternative Synthetic Insights from Related Literature

  • Cyclocondensation reactions involving hydrazides and carbon disulfide under reflux or microwave conditions are widely employed to form 1,3,4-oxadiazole-2-thione rings, which are then converted to mercapto derivatives.
  • Microwave irradiation facilitates rapid cyclization and improves yields, reducing reaction times from hours to minutes.
  • The use of hydrazine hydrate in isopropyl alcohol under microwave irradiation efficiently converts oxadiazole-thiol intermediates to triazole derivatives, showcasing versatility in heterocyclic transformations.

Summary Table of Preparation Methods

Preparation Step Reagents Solvent Conditions Yield (%) Remarks
Hydrazinolysis of uracil esters Hydrazine hydrate Isopropyl alcohol Microwave, 3 min 98-99 Quantitative hydrazide formation
Cyclization to oxadiazole-thiol CS2, KOH Ethanol Microwave, 3 min 96-99 High purity, rapid synthesis
Conversion to triazole-thiol Hydrazine hydrate Ethanol or isopropyl alcohol Reflux 6-9 h or microwave 3 min 70-98 Microwave method preferred for yield and time efficiency

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 5-mercapto-1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. The presence of the mercapto group enhances the nucleophilicity of the molecule, facilitating interactions with biological targets such as enzymes and receptors. Studies have shown that compounds similar to 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine can inhibit the growth of various bacterial strains and fungi, making them candidates for antibiotic development .

Anticancer Properties
The anticancer potential of oxadiazole derivatives has been explored extensively. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with DNA and modulation of cellular signaling pathways. In vitro studies have demonstrated that such compounds can inhibit tumor cell proliferation and promote cell cycle arrest .

Anti-inflammatory Effects
Compounds containing the oxadiazole moiety have also shown promise in reducing inflammation. They may act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

Agricultural Applications

Pesticidal Activity
The mercapto group present in this compound enhances its efficacy as a pesticide. Research has indicated that oxadiazole derivatives can be effective against a range of agricultural pests and pathogens. Their mechanism often involves disrupting metabolic pathways in pests or acting as growth regulators .

Herbicidal Properties
Studies have reported that certain oxadiazole derivatives can inhibit plant growth by interfering with photosynthesis or other critical metabolic processes in weeds. This makes them potential candidates for herbicide development, providing an alternative to traditional herbicides .

Materials Science

Synthesis of Novel Materials
The unique chemical properties of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine derivatives allow for their use in synthesizing novel materials. These compounds can serve as ligands in coordination chemistry or as building blocks for creating advanced materials with specific electronic or optical properties .

Nanotechnology Applications
In nanotechnology, oxadiazole-based compounds are being investigated for their role in developing nanoscale devices and materials. Their ability to form stable complexes with metals can be exploited in creating nanostructures for various applications including catalysis and drug delivery systems.

Antimicrobial Efficacy

A study conducted by Riyadh et al. highlighted the synthesis of several 5-substituted 1,3,4-oxadiazoles and their antimicrobial activities against common pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Research

Research published in a peer-reviewed journal examined the effects of pyrimidine-based oxadiazoles on different cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Analogues
Compound Name (Reference) Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyrimidine-2,4-dione 5-Mercapto-1,3,4-oxadiazole methyl 226.21 Not reported Thiol group for potential redox activity
Compound 14 Pyrimidine-2,4-dione 1,2,3-Triazole, 4-iodobenzyl 424.03 238–240 Iodine atom for enhanced lipophilicity
6a Pyrimidine-2,4-dione Thioxo-oxadiazole, furan, trihydroxybutyl 463.42 333–335 Polar hydroxyl groups for solubility
3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione Pyrido[3,2-d]pyrimidine 4-Methoxyphenyl 283.28 328–330 Extended aromatic system for π-π interactions
1-((Benzyloxy)methyl)pyrimidine-2,4-dione Pyrimidine-2,4-dione Benzyloxymethyl 232.24 Not reported Lipophilic benzyl group for membrane penetration

Key Observations :

  • The target compound’s 5-mercapto-1,3,4-oxadiazole group distinguishes it from analogues with triazoles (e.g., Compound 14) or benzyl substituents (e.g., ).
  • Higher melting points (e.g., 328–330°C in ) correlate with extended aromatic systems or hydrogen-bonding groups.
  • The thiol group in the target compound may enhance reactivity compared to ether-linked derivatives (e.g., ).
Antimicrobial Activity
  • The thiol group could disrupt microbial enzymes via disulfide bond formation.
  • Compound 6a–h : Derivatives with methyl (6b), bromo (6c), or hydroxy groups exhibit antimicrobial properties, suggesting substituent size and polarity modulate activity.
  • Compound 14 : The iodine atom in its structure may confer distinct bioactivity, though its specific antimicrobial effects are unreported.

Structure-Activity Relationships (SAR)

  • Thiol vs. Thioxo Groups : The target compound’s free -SH group (vs. thioxo in 6a–h) may enhance nucleophilic reactivity, impacting antimicrobial efficacy .
  • Bulky Groups (e.g., tert-butyl in ): May sterically hinder target binding but improve metabolic stability.

Biological Activity

1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with 5-mercapto-1,3,4-oxadiazole moieties. The general synthetic route involves:

  • Formation of the oxadiazole ring : This is typically achieved through cyclization reactions involving hydrazides and carbon disulfide.
  • Substitution reactions : The introduction of the pyrimidine moiety occurs via nucleophilic substitution at suitable positions on the oxadiazole ring.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound against various cancer cell lines. For instance:

  • MTT Assay Results : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast), A549 (lung), and HT-29 (colon), with IC50 values ranging from 10 to 20 μM .
Cell LineIC50 (μM)Reference
MCF-715
A54912
HT-2918

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Inhibition Studies : It was evaluated against various bacterial strains including E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) in the range of 32 to 64 μg/mL .
Bacterial StrainMIC (μg/mL)Reference
E. coli32
Staphylococcus aureus64

This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticonvulsant Activity

The anticonvulsant properties of this compound were investigated using picrotoxin-induced seizure models:

  • Protective Efficacy : The compound provided significant protection against seizures at doses as low as 10 mg/kg in animal models .

Structure–Activity Relationship (SAR)

The biological activity of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine derivatives is influenced by various substituents on the oxadiazole and pyrimidine rings. Key findings include:

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
  • Oxadiazole Modifications : Variations in the oxadiazole structure can lead to improved pharmacokinetic profiles and biological efficacy .

Case Studies

Recent studies exemplifying the biological activity of this compound include:

  • Antitumor Efficacy Study : A study by Srinivas et al. reported that derivatives containing the oxadiazole moiety exhibited superior anticancer effects compared to standard treatments like doxorubicin .
  • Antimicrobial Evaluation : Research highlighted that modifications in the thiol group significantly enhanced antimicrobial properties against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound can be synthesized via cyclocondensation and alkylation steps. For example:

Cyclocondensation : React a pyrimidine-2,4-dione precursor with thioacetamide in acetic acid to introduce the thiazole or oxadiazole moiety .

Alkylation : Use potassium carbonate in DMF to alkylate the pyrimidine core with 5-(chloromethyl)-1,3,4-oxadiazole derivatives. Optimize reaction time (e.g., 8–12 hours) and temperature (80–100°C) for higher yields .

  • Key Reagents : Benzyl chlorides, chloroacetamides, or substituted oxadiazoles as alkylating agents .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

  • Methodological Answer :

  • 1H NMR : Identify protons on the pyrimidine ring (δ 10.5–11.2 ppm for NH groups) and oxadiazole methylene (δ 4.2–4.8 ppm) .
  • HPLC-MS : Use a C18 column with a 25-minute gradient (e.g., water/acetonitrile + 0.1% formic acid) to confirm molecular ion peaks .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S percentages) against calculated values .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using agar diffusion. Compare inhibition zones to metronidazole and streptomycin as references. Reported MIC values range from 8–32 µg/mL .
  • Structure-Activity Relationship (SAR) : Substitution at the oxadiazole ring (e.g., aryl groups) enhances activity, while chloroacetamide derivatives show reduced potency .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions during alkylation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation kinetics .
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) to terminate reactions at >90% conversion .

Q. How do structural modifications influence bioactivity?

  • Methodological Answer :

  • SAR Table :
Substituent on OxadiazoleAntimicrobial Activity (MIC, µg/mL)Cytotoxicity (IC50, µM)
Phenyl8–16>100
4-Methoxyphenyl16–3285
2-Fluorophenyl32–6472
  • Key Insight : Electron-withdrawing groups (e.g., -F) reduce activity, while hydrophobic aryl groups enhance membrane penetration .

Q. How to resolve contradictions in antimicrobial data across studies?

  • Methodological Answer :

  • Standardized Assays : Use CLSI guidelines for broth microdilution to minimize variability in MIC measurements .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin) in parallel to validate assay conditions .
  • Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. What computational tools predict binding modes with microbial targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with S. aureus dihydrofolate reductase (PDB: 3SRW). Focus on hydrogen bonds between the pyrimidine-dione core and Asp27/Leu5 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid oxidation of the oxadiazole ring .
  • Formulation Adjustments : Use liposomal encapsulation to improve bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione

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